IT-143B

Description

Properties

Molecular Formula |

C28H41NO4 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+ |

InChI Key |

QDBZGOIMALIBKV-JXOBDNEFSA-N |

SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |

Synonyms |

IT 143-B IT-143-B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of IT-143-B

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143-B is a naturally occurring polyketide belonging to the piericidin family of microbial metabolites. Isolated from Streptomyces sp., this compound, like other piericidins, is recognized for its potent biological activities, including antifungal, antibacterial, and cytotoxic properties. Due to its structural similarity to the ubiquinone coenzyme, the primary mechanism of action for the piericidin class is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure of IT-143-B, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for assessing its biological activity.

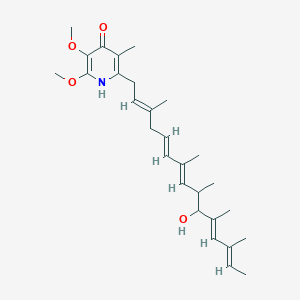

Chemical Structure of IT-143-B

IT-143-B is distinguished as a higher homologue within the piericidin class.[1] Its chemical identity is defined by the following properties:

-

Molecular Formula: C₂₈H₄₁NO₄

-

Molecular Weight: 455.63 g/mol [1]

-

CAS Number: 183485-34-9[1]

-

IUPAC Name: 2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

The core structure consists of a 4-pyridinol ring attached to a long, unsaturated, and methylated polyketide side chain.

Table 1: Physicochemical Properties of IT-143-B

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₁NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 455.63 | --INVALID-LINK--[1] |

| CAS Number | 183485-34-9 | --INVALID-LINK--[1] |

| Purity | >95% by HPLC | --INVALID-LINK--[1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | --INVALID-LINK--[1] |

| Storage | -20°C | --INVALID-LINK--[2] |

Core Mechanism of Action and Signaling Pathways

The biological activity of the piericidin family, including IT-143-B, is primarily attributed to its function as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3][4][5] This inhibition is a consequence of the structural analogy between piericidins and coenzyme Q, which leads to competition for the ubiquinone binding site on Complex I.[4][5][][7]

The inhibition of Complex I disrupts the mitochondrial respiratory chain, leading to several downstream cellular effects:

-

Inhibition of Electron Transport: The flow of electrons from NADH to ubiquinone is blocked.

-

Decreased ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane impairs ATP production.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the formation of superoxide and other reactive oxygen species.[8]

-

Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.

A secondary mechanism of action has been proposed for piericidins, involving the inhibition of the expression of Glucose-Regulated Protein 78 (GRP78).[] GRP78 is an endoplasmic reticulum chaperone protein that plays a role in tumor cell survival and drug resistance. Its inhibition can sensitize cancer cells to therapeutic agents.

Below are diagrams illustrating these key signaling pathways.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. lancetechltd.com [lancetechltd.com]

- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Piericidin A - Wikipedia [en.wikipedia.org]

- 8. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling IT-143-B: A Technical Guide to its Origin, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of the compound IT-143-B. As a rare member of the piericidin class of antibiotics, IT-143-B presents a unique molecular architecture and biological activity profile that warrants detailed investigation for potential therapeutic applications. This document summarizes the key quantitative data, outlines the experimental protocols employed in its initial discovery, and visualizes the fundamental processes and proposed mechanisms of action.

Introduction

IT-143-B is a novel piericidin-group antibiotic discovered in 1996 by a collaborative effort between Taiho Pharmaceutical Co., Ltd. in Japan and the Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences in Beijing.[1] It was isolated from the fermentation broth of a Streptomyces species, designated strain No. A-143, which was originally isolated from a soil sample collected in Beijing, China.[1] As a higher homologue of the piericidin family, IT-143-B exhibits notable activity against specific fungi, Gram-positive bacteria, and carcinoma cells, suggesting a broad spectrum of potential biological effects.[1]

Discovery and Isolation

The discovery of IT-143-B was the result of a screening program for new antibiotics from actinomycetes. The producing organism, Streptomyces sp. No. A-143, was identified based on its cultural and physiological characteristics.

Experimental Protocols: Isolation and Purification

The isolation and purification of IT-143-B were conducted as follows:

-

Fermentation: The Streptomyces sp. No. A-143 was cultured in a jar fermentor containing a suitable medium. The fermentation broth was then harvested for extraction.

-

Solvent Extraction: The harvested broth was extracted with ethyl acetate. The organic solvent layer, containing the active compounds, was then concentrated under reduced pressure to yield an oily residue.

-

Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel. The column was eluted with a step-wise gradient of chloroform and methanol.

-

Fraction Collection and Bioassay: The eluate was collected in fractions, and each fraction was tested for its biological activity. The active fractions were pooled and concentrated.

-

Preparative HPLC: The concentrated active fraction was further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. This step successfully separated IT-143-A and IT-143-B.

-

Final Purification: The fractions containing IT-143-B were collected, concentrated, and lyophilized to yield the pure compound as a pale yellow oil.[1]

Physicochemical Properties

IT-143-B is characterized as a pale yellow oil with the molecular formula C28H41NO4, as determined by high-resolution electron impact mass spectrometry (HREI-MS).[1] A summary of its physicochemical properties is provided in the table below.

| Property | Value |

| Appearance | Pale Yellow Oil |

| Molecular Formula | C28H41NO4 |

| Molecular Weight | 455.63 g/mol |

| UV λmax (MeOH) | 237, 313 nm |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

| CAS Number | 183485-34-9 |

| Table 1: Physicochemical properties of IT-143-B. |

Structural Elucidation

The structure of IT-143-B was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. These analyses revealed a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of the piericidin family of natural products.

Biological Activity

IT-143-B has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects. The minimum inhibitory concentrations (MICs) against various microorganisms and the cytotoxic activity against KB carcinoma cells are summarized in the following table.

| Organism/Cell Line | Activity (MIC or IC50) |

| Aspergillus fumigatus | 25 µg/ml |

| Micrococcus luteus | 3.13 µg/ml |

| KB Carcinoma Cells | 1.5 µg/ml |

| Table 2: Biological activities of IT-143-B. |

Proposed Mechanism of Action

While the specific signaling pathways affected by IT-143-B have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

By binding to Complex I, piericidins block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The disruption of cellular respiration and the subsequent decrease in ATP production can lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death. This proposed mechanism is consistent with the observed antifungal, antibacterial, and cytotoxic activities of IT-143-B.

References

An In-depth Technical Guide to the Mechanism of Action of Piericidin-Group Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of piericidin-group antibiotics, a class of natural products known for their potent inhibitory effects on mitochondrial Complex I. The information presented herein is intended to support research and development efforts in oncology, microbiology, and neurodegenerative diseases.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics exert their primary biological effects by potently and specifically inhibiting the activity of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane.

Key aspects of the mechanism include:

-

Competitive Inhibition at the Ubiquinone-Binding Site: Piericidins are structural analogs of the native substrate, ubiquinone (Coenzyme Q10). They competitively bind to the ubiquinone-binding pocket within Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the entire electron flow through the ETC.[1]

-

Disruption of the Proton Motive Force: The inhibition of electron transport by piericidins prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a dissipation of the proton motive force, which is essential for ATP synthesis by ATP synthase (Complex V).

-

Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons from the iron-sulfur clusters upstream of the blockade, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS).[2][3] This increase in oxidative stress can damage cellular components and trigger apoptotic pathways.

-

Metabolic Reprogramming: By inhibiting oxidative phosphorylation, piericidins force cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Signaling Pathway of Piericidin-Induced Cellular Effects

The following diagram illustrates the signaling cascade initiated by piericidin binding to Mitochondrial Complex I.

Caption: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.

Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piericidin derivatives against a panel of human cancer cell lines. This data highlights the potent and, in some cases, selective cytotoxic activity of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 | Insect | 0.061 | [4] |

| HepG2 | Liver | 233.97 | [4] | |

| Hek293 | Kidney | 228.96 | [4] | |

| Piericidin L | OS-RC-2 | Kidney | 2.2 | [5] |

| Piericidin M | OS-RC-2 | Kidney | 4.5 | [5] |

| Piericidin N | HL-60 | Leukemia | < 0.1 | [5] |

| Piericidin O | HL-60 | Leukemia | < 0.1 | [5] |

| Piericidin P | HL-60 | Leukemia | < 0.1 | [5] |

| Piericidin Q | HL-60 | Leukemia | < 0.1 | [5] |

| 11-demethyl-glucopiericidin A | ACHN | Kidney | 2.3 | [5] |

| HL-60 | Leukemia | 1.3 | [5] | |

| K562 | Leukemia | 5.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of piericidin-group antibiotics.

Measurement of Mitochondrial Complex I Activity

This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer

-

NADH

-

Decylubiquinone

-

Complex I Dye

-

Rotenone (Complex I inhibitor control)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.

-

Reaction Mix Preparation: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. For inhibitor control wells, add Rotenone to the master mix.

-

Plate Setup: Add the reaction mix to the wells of a 96-well plate.

-

Sample Addition: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well.

-

Initiation of Reaction: Add NADH to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of change in absorbance over time (ΔA600/min). The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of piericidins on cellular respiration in real-time.

Materials:

-

Cultured cells

-

Cell culture medium

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Assay plate for the analyzer

-

Piericidin stock solution

-

Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in the assay plate at an optimized density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate in a CO2-free incubator for 1 hour.

-

Baseline Measurement: Place the assay plate in the extracellular flux analyzer and measure the basal OCR.

-

Compound Injection: Inject the piericidin solution into the wells at the desired concentrations.

-

OCR Measurement after Inhibition: Monitor the OCR in real-time to determine the extent of inhibition by the piericidin.

-

Mitochondrial Stress Test (Optional): Sequentially inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A to assess various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.

Development of Piericidin-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to piericidin-group antibiotics.[6][7]

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

Piericidin stock solution

-

Cell counting equipment

-

Cryopreservation reagents

Procedure:

-

Initial IC50 Determination: Determine the IC50 of the piericidin on the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

-

Stepwise Dose Escalation: Culture the parental cells in the presence of the piericidin at a concentration below the IC50 (e.g., IC20).

-

Subculture and Dose Increase: Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the concentration of the piericidin in a stepwise manner (e.g., by 1.5 to 2-fold).

-

Monitoring and Selection: Continuously monitor the cells for signs of toxicity and select for the surviving, proliferating population.

-

IC50 Re-evaluation: Periodically determine the IC50 of the piericidin on the adapting cell population to track the development of resistance.

-

Clonal Selection: Once a significant increase in the IC50 is observed (e.g., >10-fold), perform single-cell cloning to isolate and expand resistant clones.

-

Characterization of Resistant Lines: Characterize the resistant cell lines to investigate the underlying mechanisms of resistance.

Mechanisms of Resistance

While specific mechanisms of resistance to piericidin-group antibiotics are not yet extensively documented, potential mechanisms can be inferred from studies on other Mitochondrial Complex I inhibitors and general cancer drug resistance.

-

Target Alteration: Mutations in the genes encoding subunits of Complex I, particularly those forming the ubiquinone-binding pocket, could reduce the binding affinity of piericidins.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could actively pump piericidins out of the cell, reducing their intracellular concentration.

-

Metabolic Reprogramming: Cancer cells may further upregulate glycolysis and other metabolic pathways to compensate for the loss of mitochondrial ATP production, thereby circumventing the cytotoxic effects of Complex I inhibition.

-

Enhanced Antioxidant Defense: Increased expression of antioxidant enzymes, such as superoxide dismutase and catalase, could mitigate the effects of piericidin-induced oxidative stress.

Experimental Workflow for Investigating Piericidin Resistance

The following diagram outlines a typical workflow for elucidating the mechanisms of acquired resistance to piericidin antibiotics.

Caption: Workflow for investigating mechanisms of piericidin resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Streptomyces-Derived Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces stands as a cornerstone in the field of natural product discovery, renowned for its unparalleled capacity to produce a vast and diverse array of secondary metabolites. These microorganisms are prolific biofactories, yielding compounds with a wide spectrum of biological activities that have been harnessed for numerous therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of Stre-ptomyces-derived compounds, with a focus on their antibacterial, antifungal, antiviral, anticancer, and immunosuppressive properties. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the bio-activity of selected compounds and visual representations of crucial signaling pathways.

Antibacterial Activity

Streptomyces species are the most significant source of antibiotics discovered to date, producing approximately 80% of all known natural antibiotics.[1] These compounds exhibit a variety of mechanisms of action, primarily targeting essential bacterial processes such as cell wall synthesis, protein synthesis, and nucleic acid replication.[2][3]

Quantitative Data for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Streptomyces-derived antibacterial compounds against various bacterial pathogens.

| Compound | Producing Organism | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Actinomycin D | Streptomyces actinomycinicus | Staphylococcus aureus | 2 | [4] |

| Dihomo-γ-linolenic acid | Streptomyces actinomycinicus | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [4] |

| Crude Extract | Streptomyces sp. PJ85 | MRSA DMST20651, S. aureus ATCC29213, Bacillus subtilis TISTR008 | 2 | [4] |

| Crude Extract | Streptomyces sp. PJ85 | Bacillus cereus TISTR687 | 1 | [4] |

| Crude Extract | Streptomyces sp. PJ85 | Staphylococcus epidermidis TISTR518 | 16 | [4] |

| Crude Extract | Streptomyces kanamyceticus | Escherichia coli ATCC25922 | 20 - 70 | [5] |

| Crude Extract | Streptomyces kanamyceticus | Staphylococcus aureus ATCC25923 | 25 - 70 | [5] |

| Crude Extract | Streptomyces kanamyceticus | Bacillus subtilis ATCC 19659 | 20 - 60 | [5] |

| Novobiocin | Streptomyces niveus | Streptomyces spp. | 8 | |

| Gentamycin | Micromonospora purpurea | Streptomyces spp. | 8 - 32 | |

| Doxycycline | Semi-synthetic | Streptomyces spp. | 32 | |

| Platensimycin | Streptomyces platensis | MRSA, VRE | 0.1 - 0.32 | [6] |

| Platencin | Streptomyces platensis | MRSA, VRE | 0.5 - 3.2 | [6] |

| Lobophorin F | Streptomyces sp. | S. aureus, E. faecalis | 8 | [6] |

| Ursolic acid methyl ester | Streptomyces misakiensis | Multidrug-resistant bacteria | 0.5 (MIC₅₀), 1 (MIC₉₀) | [7] |

| Thiocarbamic acid derivative | Streptomyces coeruleorubidus | Bacteria | 2 (MIC₅₀), 4 (MIC₉₀) | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.

Materials:

-

96-well microtiter plates (U- or V-bottom)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compound stock solution (in a suitable solvent, e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile pipette tips and multichannel pipette

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations. d. Leave one or more wells with broth only as a negative (sterility) control and one or more wells with broth and bacterial inoculum but no compound as a positive (growth) control.

-

Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:150 of the 0.5 McFarland suspension.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: a. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm. The MIC is the well with the lowest compound concentration that has an OD similar to the negative control well.

Signaling Pathway: Bacterial Cell Wall Synthesis

Antifungal Activity

Streptomyces are also a rich source of antifungal agents. These compounds often target the fungal cell membrane, primarily by interacting with ergosterol, a key component of fungal but not mammalian cell membranes. This selective toxicity makes them valuable therapeutic agents.

Quantitative Data for Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Streptomyces-derived antifungal compounds against various fungal pathogens.

| Compound | Producing Organism | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Amphotericin B | Streptomyces nodosus | Various fungi | 0.25 - 1.0 | |

| Nystatin | Streptomyces noursei | Candida albicans | 1.56 - 6.25 | |

| Crude Extract | Streptomyces kanamyceticus | Candida albicans ATCC 60193 | 20 - 65 | [5] |

| Tetradecamethylcycloheptasiloxane | Streptomyces misakiensis | Multidrug-resistant fungi | 0.5 (MIC₅₀), 1 (MIC₉₀) | [7] |

| Thiocarbamic acid derivative | Streptomyces coeruleorubidus | Fungi | 4 (MIC₅₀), 8 (MIC₉₀) | [7] |

Experimental Workflow: Antifungal Susceptibility Testing

Antiviral Activity

While less common than antibacterial and antifungal agents, a number of potent antiviral compounds have been isolated from Streptomyces. These compounds can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.

Quantitative Data for Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived antiviral compounds.

| Compound/Extract | Producing Organism | Target Virus | IC₅₀ (µg/mL) | Reference(s) |

| Virantmycin | Streptomyces nitrosporeus | Pseudorabies virus (PRV) | <0.02 | [8] |

| Virantmycin D | Streptomyces jiujiangensis | Pseudorabies virus (PRV) | - | [8] |

| Virantmycin E | Streptomyces jiujiangensis | Pseudorabies virus (PRV) | 1.74 | [8] |

| A-503451 A | Streptomyces sp. | Pseudorabies virus (PRV) | 6.46 | [8] |

| Methanolic Extract | Streptomyces sp. KSF 103 | Dengue Virus Type-2 (DENV-2) | 20.3 | [9] |

Signaling Pathway: Influenza Virus Replication Cycle and Antiviral Targets

Anticancer Activity

Streptomyces are a significant source of clinically important anticancer drugs. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with DNA replication in cancer cells.

Quantitative Data for Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived anticancer compounds against various cancer cell lines.

| Compound/Extract | Producing Organism | Cancer Cell Line(s) | IC₅₀ (µg/mL) | Reference(s) |

| Doxorubicin | Streptomyces peucetius | Various | Varies | |

| Streptocarbazole A | Streptomyces sp. FMA | HL-60 (leukemia) | 0.67 | [10] |

| Streptocarbazole A | Streptomyces sp. FMA | A549 (lung) | 2.41 | [10] |

| Streptocarbazole A | Streptomyces sp. FMA | HeLa (cervical) | 16.61 | [10] |

| Streptocarbazole B | Streptomyces sp. FMA | HeLa (cervical) | 10.47 | [10] |

| Halichoblelide D | Streptomyces sp. 219807 | HeLa (cervical) | 0.27 | [11] |

| Halichoblelide D | Streptomyces sp. 219807 | MCF-7 (breast) | 0.30 | [11] |

| Elaiophylin | Streptomyces sp. 219807 | HeLa (cervical) | 0.30 | [11] |

| Elaiophylin | Streptomyces sp. 219807 | MCF-7 (breast) | 0.19 | [11] |

| Extract | Streptomyces sp. Y009 | A549 (lung) | 5.614 | [12] |

| Extract | Streptomyces sp. Y009 | HepG2 (liver) | 8.377 | [12] |

| Extract | Streptomyces sp. SS162 | A549 (lung) | 407.38 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Immunosuppressive Activity

Certain Streptomyces metabolites have potent immunosuppressive properties and are widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases. These compounds typically target signaling pathways involved in T-cell activation and proliferation.

Quantitative Data for Immunosuppressive Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived immunosuppressive compounds.

| Compound | Producing Organism | Assay | IC₅₀ | Reference(s) |

| Rapamycin (Sirolimus) | Streptomyces hygroscopicus | T-cell proliferation | nM range | [14] |

| Tacrolimus (FK-506) | Streptomyces tsukubaensis | T-cell proliferation | nM range |

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This protocol provides a general framework for assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

Materials:

-

96-well round-bottom microtiter plates

-

Peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

Complete RPMI-1640 medium

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

-

Test compound stock solution

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

CO₂ incubator (37°C, 5% CO₂)

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Cell Preparation and Labeling (if using proliferation dye): a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol.

-

Assay Setup: a. Seed the labeled or unlabeled cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) in 100 µL of complete medium. b. Add serial dilutions of the test compound to the wells. Include a vehicle control. c. Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) or anti-CD3/CD28 antibodies to stimulate T-cell proliferation. Include an unstimulated control.

-

Incubation: a. Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Measurement of Proliferation: a. For proliferation dye: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of the dye's fluorescence intensity in daughter cells. b. For [³H]-thymidine incorporation: 18-24 hours before the end of the incubation, add [³H]-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition of T-cell proliferation for each compound concentration compared to the stimulated control. b. Determine the IC₅₀ value from a dose-response curve.

Signaling Pathway: Rapamycin Inhibition of the PI3K/Akt/mTOR Pathway

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. dovepress.com [dovepress.com]

- 3. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. in vitro MDSC-T cell immunosuppression assay | RE-Place [re-place.be]

- 8. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activities of Streptomyces KSF 103 Methanolic Extracts against Dengue Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Drug Discovery from Microbial Sources: The Unique Mangrove Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. protocols.io [protocols.io]

143B Osteosarcoma Cell Line: A Comprehensive Technical Guide

The 143B cell line is a cornerstone in osteosarcoma research, providing a robust and reliable in vitro and in vivo model for studying the molecular underpinnings of this aggressive bone cancer. This guide offers an in-depth overview of the 143B cell line's characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological processes.

Core Characteristics

Derived from a bone tumor of a 13-year-old Caucasian female, the 143B cell line is renowned for its high metastatic potential and tumorigenicity.[1][2] These cells are characterized by an adherent growth pattern and are instrumental in studies investigating bone cancer progression, metastasis, and the efficacy of novel therapeutic agents.[1][2] A notable feature of the 143B cell line is its thymidine kinase deficiency (TK-), rendering it resistant to bromodeoxyuridine (BUdR).[3]

Genetic Profile

The 143B cell line harbors several key genetic alterations that contribute to its cancerous phenotype. Notably, it has a homozygous deletion of the CDKN2A gene and homozygous mutations in the TP53 gene (p.Arg156Pro).[4] Additionally, it carries heterozygous mutations in the KRAS oncogene (p.Gly12Ser and p.Ala59Thr).[4] These mutations are pivotal in driving the uncontrolled proliferation and survival of these cells. In some studies, inactivating changes in the TP53 gene, specifically a homozygous missense (R156P) mutation, have been confirmed in the 143B cell line.[5]

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize key quantitative characteristics of the 143B cell line.

| Parameter | Value | Source |

| Doubling Time | ~17.2 - 36 hours | [4][6] |

| Organism | Human (Homo sapiens) | [2] |

| Tissue of Origin | Bone, right femur | [2][4] |

| Disease | Osteosarcoma | [2][3] |

| Age of Donor | 13 years | [1][2] |

| Gender of Donor | Female | [1][2] |

| Ethnicity | Caucasian | [1][2][4] |

| Growth Properties | Adherent | [1][2] |

| Biosafety Level | 1 | [1][2] |

| Culture Condition | Recommendation | Source |

| Initial Seeding Density | 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm² | |

| Subculture Seeding Density | 1.0 x 10⁴ to 3.0 x 10⁴ cells/cm² | [3] |

| Subculture Confluency | Split at 70-80% confluency | [3] |

| Medium Renewal | 2 to 3 times per week |

Experimental Protocols

Detailed methodologies for fundamental experiments involving the 143B cell line are provided below.

Cell Culture and Maintenance

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[1][2]

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA or Accutase[1]

-

Phosphate-Buffered Saline (PBS), calcium and magnesium free[1]

-

Cryopreservation medium (complete growth medium with 10% DMSO)[1]

Protocol:

-

Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 8 ml of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% NEAA). Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.[1]

-

Culturing: Transfer the cell suspension to a T25 or T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.[3] Add 1-2.5 ml of Trypsin-EDTA or Accutase and incubate at room temperature for 8-10 minutes, or until cells detach.[1] Neutralize the enzyme with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at 300 x g for 3 minutes. Resuspend the pellet in fresh medium and seed into new flasks at the recommended density.[1]

-

Cryopreservation: Resuspend the cell pellet in cryopreservation medium at a concentration of 1-2 x 10⁶ cells/ml. Aliquot into cryovials and freeze at -80°C overnight in a controlled-rate freezing container before transferring to liquid nitrogen for long-term storage.

Proliferation Assay (XTT Assay)

Materials:

-

143B cells

-

96-well plates

-

Complete growth medium

-

XTT assay kit

-

Spectrophotometer (ELISA reader)

Protocol:

-

Seed 143B cells into a 96-well plate at a density of 500 cells/well.[7]

-

Incubate for the desired experimental duration (e.g., 72 hours).[7]

-

Add 50 µl of the activated XTT solution to each well.[7]

-

Incubate the plate for 4 hours at 37°C.[7]

-

Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a spectrophotometer.[7]

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

-

143B cells

-

6-well plates

-

Complete growth medium

-

p200 pipette tip

-

Microscope with a camera

Protocol:

-

Seed 143B cells in a 6-well plate and grow to 100% confluence.[8]

-

Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.[8]

-

Wash the wells with PBS to remove detached cells and replace with fresh medium.[8]

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 16, 20, 24, 40, and 44 hours).[8]

-

Measure the area of the wound at each time point to quantify cell migration.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in 143B cell biology and a typical experimental workflow.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. 143B Cells [cytion.com]

- 3. 143B. Culture Collections [culturecollections.org.uk]

- 4. Cellosaurus cell line 143B (CVCL_2270) [cellosaurus.org]

- 5. Modeling phenotypic heterogeneity towards evolutionarily inspired osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Proliferation Assays [bio-protocol.org]

- 8. A novel patient-derived immortalised cell line of myxofibrosarcoma: a tool for preclinical drugs testing and the generation of near-patient models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 143B Cell Line: Origin and History

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The 143B cell line, a cornerstone of osteosarcoma research, offers a robust model for investigating cancer biology, metastasis, and novel therapeutic interventions. This guide provides a detailed exploration of its origins, historical development, and key characteristics, supplemented with experimental protocols and pathway diagrams to support its effective use in the laboratory.

Origin and Historical Development

The 143B cell line was established in 1975 by Rhim and his colleagues. It originated from the human osteosarcoma cell line HOS (ATCC® CRL-1543™), which was derived from a primary osteosarcoma of a 13-year-old Caucasian female. The transformation of the parental HOS cell line was achieved through the introduction of the Kirsten murine sarcoma virus (Ki-MSV), which carries the k-ras oncogene. This viral transformation resulted in a cell line with a markedly more aggressive phenotype, including enhanced tumorigenicity and metastatic potential, compared to the parental HOS cells.

A key characteristic of the 143B cell line is its deficiency in thymidine kinase (TK-). This feature makes it particularly useful for certain types of genetic selection studies, such as in the generation of cytoplasmic hybrids (cybrids) through fusion with enucleated cells. This has been instrumental in studying the role of mitochondrial DNA in cancer.

Experimental Protocol: Establishment of the 143B Cell Line

Objective: To transform the HOS human osteosarcoma cell line with Kirsten murine sarcoma virus (Ki-MSV) to establish the 143B cell line.

Materials:

-

HOS cell line (parental)

-

Kirsten murine sarcoma virus (Ki-MSV) stock

-

Eagle's Minimal Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Polybrene

-

Culture flasks and plates

-

Incubator (37°C, 5% CO2)

Generalized Procedure:

-

Cell Culture Preparation: HOS cells were cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Viral Infection:

-

HOS cells were seeded in culture plates and allowed to reach approximately 50-70% confluency.

-

The culture medium was removed and replaced with fresh medium containing Ki-MSV at a specific multiplicity of infection (MOI). Polybrene, a polycation, was likely added to the medium to enhance viral adsorption to the cell membrane.

-

The cells were incubated with the virus for a period of several hours to allow for infection.

-

-

Selection of Transformed Foci:

-

Following infection, the viral medium was replaced with fresh culture medium.

-

The cells were continuously cultured and monitored for the appearance of transformed foci. These foci are characterized by a change in morphology, including rounded, refractile cells that exhibit a loss of contact inhibition and tend to pile up.

-

-

Isolation and Expansion of Clones:

-

Individual transformed foci were isolated using cloning cylinders or by manual scraping.

-

The isolated clones were transferred to new culture vessels and expanded to establish stable cell lines.

-

-

Characterization: The resulting cell lines, including the clone that would become known as 143B, were then characterized for their morphology, growth rate, tumorigenicity in animal models, and the presence of the viral genome. The 143B cell line was identified as a "non-producer," meaning it contained the sarcoma virus genome but did not produce infectious virus particles.

Quantitative Data Summary

The following tables summarize key quantitative data for the 143B cell line, providing a quick reference for experimental planning.

| Patient Demographics | |

| Age | 13 years |

| Gender | Female |

| Ethnicity | Caucasian |

| Disease | Osteosarcoma |

| Cell Line Characteristics | |

| Doubling Time | Approximately 24-36 hours |

| Growth Properties | Adherent |

| Morphology | Mixed |

| Thymidine Kinase (TK) Status | Deficient (TK-) |

| Resistance | Bromodeoxyuridine (BUdR) |

| Genetic Profile | |

| KRAS Mutation | p.Gly12Ser (c.34G>A) & p.Ala59Thr (c.175G>A) |

| TP53 Mutation | p.Arg156Pro (c.467G>C) |

| CDKN2A Deletion | Homozygous Deletion |

Experimental Protocols

Cell Culture and Subculturing

Materials:

-

143B cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

L-Glutamine

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

Complete Growth Medium:

-

DMEM or EMEM

-

10% FBS

-

2 mM L-Glutamine

-

1% NEAA

-

100 U/mL Penicillin and 100 µg/mL Streptomycin

Protocol:

-

Incubation: Culture 143B cells in a humidified incubator at 37°C with 5% CO2.

-

Medium Renewal: Change the culture medium every 2-3 days.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

-

Incubate at 37°C for 2-5 minutes, or until the cells detach. Observe under a microscope to avoid over-trypsinization.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new culture flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:8 is recommended.

-

Cryopreservation

Materials:

-

Complete growth medium

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cryovials

Cryopreservation Medium:

-

90% complete growth medium

-

10% DMSO

Protocol:

-

Cell Preparation: Harvest cells during the logarithmic growth phase using the subculturing protocol.

-

Cell Counting: Perform a cell count and determine viability (should be >90%).

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

-

Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C per minute.

-

Long-Term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.

Thawing of Cryopreserved Cells

Materials:

-

Complete growth medium, pre-warmed to 37°C

-

37°C water bath

-

70% ethanol

Protocol:

-

Rapid Thawing: Quickly retrieve a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.

-

Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

-

Cell Transfer: Transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

-

Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a new culture flask.

-

Incubation: Place the flask in a 37°C, 5% CO2 incubator. Change the medium after 24 hours to remove any remaining DMSO and dead cells.

Signaling Pathways and Visualizations

The 143B cell line harbors key mutations in the KRAS, TP53, and CDKN2A genes, which significantly impact cellular signaling and contribute to its cancerous phenotype.

KRAS Signaling Pathway

The activating mutations in the KRAS gene lead to the constitutive activation of the KRAS protein, a small GTPase that acts as a molecular switch in signal transduction. This results in the continuous downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.

A Technical Guide to the Tumorigenicity of 143B Osteosarcoma Cells in Animal Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the use of the 143B human osteosarcoma cell line in animal models. It details the cell line's high tumorigenic and metastatic potential, summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key biological processes and workflows.

In Vivo Tumorigenicity and Metastatic Profile

The 143B cell line is renowned for its aggressive phenotype in vivo, consistently forming tumors and spontaneously metastasizing, particularly to the lungs. This makes it a valuable and widely used model for preclinical osteosarcoma research.[1][2][3] Its tumorigenicity has been demonstrated in various immunocompromised mouse strains, including athymic nude, SCID, NOD/SCID, and NSG mice.[1][4][5][6][7]

Implantation Site Considerations

The choice of implantation site is critical as it influences tumor behavior, the microenvironment, and metastatic potential.

-

Orthotopic (Intratibial) Models: Injection of 143B cells directly into the tibia of a mouse closely mimics the clinical progression of human osteosarcoma.[1][8] This model results in primary bone tumors that exhibit characteristic osteolytic (bone-destroying) lesions and a high rate of spontaneous pulmonary metastasis.[6][9][10] It is considered the more clinically relevant model for studying tumor-bone interaction and the complete metastatic cascade.[11]

-

Subcutaneous Models: Inoculating cells under the skin (typically on the flank) is a technically simpler method that allows for easy and precise monitoring of tumor growth with calipers.[12][13][14] While less physiologically relevant than orthotopic models, 143B subcutaneous xenografts grow rapidly and can also lead to lung metastasis.[2][15] This model is often used for initial efficacy studies of novel therapeutics.[12]

-

Other Models: Intramuscular injections have also been shown to produce primary tumors and subsequent metastases.[2][5] For studying the final stages of cancer spread, experimental metastasis models involving direct intravenous injection of cells are utilized.[16]

Quantitative Tumor Growth and Metastasis Data

The following tables summarize quantitative data from various studies, highlighting the robust and aggressive nature of the 143B cell line in vivo.

Table 1: Tumorigenicity of 143B Cells in Different Xenograft Models

| Animal Strain | Injection Site | No. of Cells Injected | Tumor Take Rate (%) | Time to Palpable Tumor (Days) | Reference |

|---|---|---|---|---|---|

| Athymic Nude | Subcutaneous | Not Specified | 100% (6/6) | 6 ± 1 | [15] |

| Athymic Nude | Orthotopic (Tibia) | 1 x 10⁶ | 100% | ~10-15 | [10][17][18] |

| BALB/c Nude | Subcutaneous | Not Specified | 100% | Not Specified | [19] |

| NOD/SCID | Orthotopic (Tibia) | Not Specified | 100% (8/8) | Not Specified | [6][20] |

| NSG | Subcutaneous / Intramuscular | 3 x 10⁶ | 100% | 11 | [5][7] |

| NSG | Subcutaneous / Intramuscular | 1 x 10⁶ | 0% | N/A | [5][7] |

| SCID | Orthotopic (Tibia) | Not Specified | Not Specified | Pre-metastatic phase ~12 days |[16] |

Table 2: Metastasis Profile of 143B Xenografts

| Animal Strain | Primary Tumor Model | Metastatic Site(s) | Incidence of Metastasis (%) | Time to Metastasis Detection | Reference |

|---|---|---|---|---|---|

| Athymic Nude | Orthotopic (Tibia) | Lung | High | Within 2 weeks | [9][10] |

| Athymic Nude | Orthotopic (Tibia) | Lung | Not Specified | 50-fold higher than MNNG/HOS cells | [1] |

| NOD/SCID | Orthotopic (Tibia) | Lung | 87.5% (7/8) | Not Specified | [6][20] |

| Nude | Intramuscular | Lung, Brain (rare) | High (10/10) | 3-6 weeks post-primary tumor | [2] |

| NSG | Subcutaneous / Intramuscular | Lung | High (with 3x10⁶ cells) | 25 days |[5][7] |

Key Signaling Pathways in 143B Tumorigenesis

Several signaling pathways have been identified as crucial to the tumorigenic and metastatic capabilities of 143B cells.

-

Mitochondrial Apoptosis Pathway: The intrinsic apoptosis pathway is a key target for anti-cancer therapies. Studies have shown that agents like metformin and carbon quantum dots can induce apoptosis in 143B cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome C release and caspase activation.[21][22][23]

-

CD44 Signaling: CD44 is a cell-surface glycoprotein involved in cell adhesion and migration. Paradoxically, in an orthotopic 143B model, silencing CD44 expression led to larger primary tumors and a significant increase in pulmonary metastases.[4][24] This enhanced malignancy was associated with the reduced expression of the tumor suppressor merlin, suggesting a context-dependent tumor suppressor role for CD44 in this model.[4][24]

-

Matrix Metalloproteinases (MMPs): 143B cells release extracellular vesicles (EVs) containing pro-osteoclastogenic cargo, including MMP-1 and MMP-13.[25] These enzymes degrade the extracellular matrix, a critical step in enabling cancer cell invasion and the formation of metastatic lesions.[25]

-

HEY1 Transcription Factor: Through bioinformatic analysis and experimental validation, the transcription factor HEY1 has been identified as a key gene associated with the highly tumorigenic phenotype of 143B cells.[19] Knockdown of HEY1 was shown to significantly inhibit the tumor-forming ability of 143B cells in vivo.[19]

Visualizations of Key Pathways

References

- 1. An orthotopic model of human osteosarcoma growth and spontaneous pulmonary metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the metastatic phenotype of a panel of established osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silencing of CD44 Gene Expression in Human 143-B Osteosarcoma Cells Promotes Metastasis of Intratibial Tumors in SCID Mice | PLOS One [journals.plos.org]

- 5. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoblastic and Osteolytic Human Osteosarcomas can be Studied with a new Xenograft Mouse Model Producing Spontaneous Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological characterization of preclinical Bioluminescent Osteosarcoma Orthotopic Mouse (BOOM) model: A multi-modality approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xenograft.org [xenograft.org]

- 12. blog.td2inc.com [blog.td2inc.com]

- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 14. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing [frontiersin.org]

- 19. Identification of tumorigenicity-associated genes in osteosarcoma cell lines based on bioinformatic analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The generation and use of animal models of osteosarcoma in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - ProQuest [proquest.com]

- 23. e-century.us [e-century.us]

- 24. Silencing of CD44 gene expression in human 143-B osteosarcoma cells promotes metastasis of intratibial tumors in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Extracellular Membrane Vesicles Derived from 143B Osteosarcoma Cells Contain Pro-Osteoclastogenic Cargo: A Novel Communication Mechanism in Osteosarcoma Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IT-143-B in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143-B is a member of the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] This class of natural products is known for a range of biological activities, including antifungal, antibacterial, and antitumor properties. Structurally, piericidins bear a resemblance to the electron carrier coenzyme Q, which is a key component of their mechanism of action. These application notes provide an overview of the known characteristics of IT-143-B and detailed protocols for its investigation as an antifungal agent.

Chemical Properties:

| Property | Value |

| Class | Piericidin Antibiotic |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO[1] |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action

The primary mechanism of action for piericidin antibiotics is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase). By acting as a competitive inhibitor of ubiquinone, IT-143-B is presumed to block the transfer of electrons from NADH, leading to a disruption of cellular respiration and a subsequent decrease in ATP production. This ultimately results in fungal cell death.

Antifungal Activity

IT-143-B has demonstrated activity against the filamentous fungus Aspergillus fumigatus.[1] To further characterize its antifungal spectrum, it is recommended to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungi.

Table 1: Representative Antifungal Susceptibility Data for IT-143-B (Example)

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | [To Be Determined] | [To Be Determined] |

| Candida albicans | ATCC 90028 | [To Be Determined] | [To Be Determined] |

| Cryptococcus neoformans | ATCC 208821 | [To Be Determined] | [To Be Determined] |

| Fusarium solani | ATCC 36031 | [To Be Determined] | [To Be Determined] |

Cytotoxicity

Preliminary studies have indicated that IT-143-B exhibits activity against KB carcinoma cells.[1] It is crucial to evaluate the cytotoxic potential of any new antifungal candidate against mammalian cell lines to determine its therapeutic index.

Table 2: Representative Cytotoxicity Data for IT-143-B (Example)

| Cell Line | Description | IC₅₀ (µg/mL) |

| KB | Human oral epidermoid carcinoma | [To Be Determined] |

| A549 | Human lung carcinoma | [To Be Determined] |

| HepG2 | Human liver carcinoma | [To Be Determined] |

| HEK293 | Human embryonic kidney | [To Be Determined] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

-

IT-143-B

-

Dimethyl sulfoxide (DMSO)

-

Fungal isolates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS buffer (0.165 M)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Preparation of IT-143-B Stock Solution: Dissolve IT-143-B in DMSO to a final concentration of 1 mg/mL.

-

Preparation of Fungal Inoculum:

-

For molds, harvest conidia from a 7-day old culture on potato dextrose agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

-

-

Assay Setup:

-

In a 96-well plate, perform a two-fold serial dilution of IT-143-B in RPMI 1640 medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (inoculum without drug) and a negative control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of IT-143-B that causes complete inhibition of visible growth. This can be determined visually or by reading the absorbance at 490 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on mammalian cell lines.

Materials:

-

IT-143-B

-

Mammalian cell lines (e.g., KB, A549)

-

Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of IT-143-B in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the IT-143-B dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest IT-143-B concentration).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of IT-143-B that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion

IT-143-B, as a member of the piericidin family, holds promise as an antifungal agent with a likely mechanism of action involving the disruption of mitochondrial respiration. The protocols outlined above provide a framework for the systematic evaluation of its antifungal efficacy and cytotoxic profile. Further research is warranted to fully elucidate its therapeutic potential and to explore its activity against a broader range of fungal pathogens, including resistant strains.

References

Application Notes and Protocols for IT-143-B as an In Vitro Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143-B is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites produced by Streptomyces species. Piericidins are recognized for their broad-spectrum antimicrobial activity. While specific data for IT-143-B is emerging, the information presented here is based on the well-characterized activities of the piericidin class of compounds, particularly Piericidin A. These compounds are known to exhibit significant antibacterial effects through unique mechanisms of action, making IT-143-B a promising candidate for further investigation and development as a novel antibacterial agent.

Proposed Mechanisms of Action

The antibacterial activity of the piericidin class of compounds, and by extension IT-143-B, is believed to be multifactorial, targeting both essential metabolic pathways and virulence factors.

-

Inhibition of the Electron Transport Chain: Piericidins are potent inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the bacterial electron transport chain. By blocking this crucial enzyme, IT-143-B is proposed to disrupt cellular respiration, leading to a decrease in ATP production and ultimately, bacterial cell death.

-

Inhibition of the Type III Secretion System (T3SS): In some Gram-negative bacteria, piericidins have been shown to inhibit the Type III Secretion System, a sophisticated molecular syringe used to inject virulence factors into host cells. This anti-virulence mechanism does not directly kill the bacteria but renders them less pathogenic, potentially making them more susceptible to the host's immune system.

Illustrative In Vitro Antibacterial Activity of the Piericidin Class

Disclaimer: The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for Piericidin A, a closely related analogue of IT-143-B, to demonstrate the potential antibacterial spectrum. Actual MIC values for IT-143-B must be determined experimentally.

| Bacterial Species | Gram Stain | Representative MIC Range (µg/mL) for Piericidin A |

| Staphylococcus aureus | Gram-positive | 1 - 8 |

| Streptococcus pneumoniae | Gram-positive | 2 - 16 |

| Enterococcus faecalis | Gram-positive | 4 - 32 |

| Escherichia coli | Gram-negative | 8 - 64 |

| Pseudomonas aeruginosa | Gram-negative | 16 - 128 |

| Klebsiella pneumoniae | Gram-negative | 8 - 64 |

| Yersinia pseudotuberculosis | Gram-negative | 4 - 32 |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antibacterial properties of IT-143-B.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the lowest concentration of IT-143-B that inhibits the visible growth of a bacterial strain.

Materials:

-

IT-143-B stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (sterile broth)

-

Growth control (broth with inoculum, no compound)

-

Plate reader (optional, for OD600 measurements)

Procedure:

-

Prepare a serial two-fold dilution of IT-143-B in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the standardized bacterial inoculum to each well containing the IT-143-B dilutions and control wells.

-

Include a growth control well (inoculum in broth) and a sterility control well (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of IT-143-B that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of IT-143-B required to kill a bacterial strain.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or PBS

-

Micropipettes and sterile tips

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of IT-143-B that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Protocol 3: Time-Kill Assay

This assay evaluates the rate at which IT-143-B kills a bacterial population over time.

Materials:

-

IT-143-B at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

MHA plates

-

Sterile saline for dilutions

-

Incubator shaker

Procedure:

-

Prepare flasks with CAMHB containing IT-143-B at the desired concentrations and a no-drug control.

-

Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each concentration of IT-143-B.

Protocol 4: Anti-Biofilm Assay

This protocol assesses the ability of IT-143-B to inhibit biofilm formation.

Materials:

-

IT-143-B

-

Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)

-

Bacterial strain known to form biofilms

-

Sterile 96-well flat-bottom tissue culture plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

Procedure:

-

Prepare serial dilutions of IT-143-B in the biofilm-promoting medium in a 96-well plate.

-

Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well.

-

Include a growth control (bacteria in medium) and a negative control (medium only).

-

Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with sterile PBS to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

-

Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm.

Visualizations

Caption: Workflow for in vitro antibacterial testing of IT-143-B.

Caption: Proposed dual mechanism of action for IT-143-B.

Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays

A Note on the Target Compound: Publicly available scientific literature does not contain specific information on a compound designated "IT-143-B." The following application notes and protocols have been generated using publicly accessible data for "miR-143," a tumor-suppressing microRNA, and "143D," a selective KRASG12C inhibitor, as illustrative examples of anti-cancer agents. The methodologies described are broadly applicable for assessing the effects of novel therapeutic compounds on cancer cell line viability.

I. Application Notes

Introduction

The evaluation of novel therapeutic agents for their anti-cancer properties is a cornerstone of oncological research and drug development. A primary step in this process involves determining the effect of a compound on cancer cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This document provides detailed protocols for assessing the impact of potential anti-cancer compounds, using miR-143 and the KRASG12C inhibitor 143D as examples, on cancer cell lines. The protocols cover essential assays for determining cell viability (MTT assay) and induction of apoptosis (Annexin V staining).

Mechanism of Action of Exemplary Compounds

-

miR-143: This microRNA functions as a tumor suppressor in various cancers.[1] Its mechanism of action involves the post-transcriptional regulation of several key oncogenes. Notably, miR-143 can directly target KRAS, a critical signaling protein often mutated in cancer.[1][2] By downregulating KRAS, miR-143 inhibits downstream signaling pathways, such as the MEK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2] This impairment of RAS-signaling networks can lead to growth inhibition and apoptosis in cancer cells.[2]

-

143D: This compound is a selective inhibitor of the KRASG12C mutant protein.[3] The KRASG12C mutation is a common driver of various cancers. 143D exhibits its anti-tumor activity by selectively binding to this mutant KRAS protein, thereby inhibiting its downstream signaling.[3] This leads to the downregulation of the KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT pathways.[3] The inhibition of these pathways results in G1-phase cell cycle arrest and the induction of apoptosis in cancer cells harboring the KRASG12C mutation.[3]

Data Presentation: Efficacy of 143D

The following table summarizes the in vitro anti-proliferative activity of the KRASG12C inhibitor 143D across various cancer cell lines.

| Cell Line | Tissue of Origin | KRAS Mutation | IC50 (nM) |

| MIA PaCa-2 | Pancreatic | KRASG12C | 5 |

| NCI-H358 | Lung | KRASG12C | 67 |

| NCI-H1373 | Lung | KRASG12C | Not Specified |

| SW1463 | Colon | KRASG12C | Not Specified |

| Calu-1 | Lung | KRASG12C | Not Specified |